L-Tyrosine-17O L-Tyrosine-17O
Brand Name: Vulcanchem
CAS No.:
VCID: VC16197872
InChI: InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i11+1
SMILES:
Molecular Formula: C9H11NO3
Molecular Weight: 182.19 g/mol

L-Tyrosine-17O

CAS No.:

Cat. No.: VC16197872

Molecular Formula: C9H11NO3

Molecular Weight: 182.19 g/mol

* For research use only. Not for human or veterinary use.

L-Tyrosine-17O -

Specification

Molecular Formula C9H11NO3
Molecular Weight 182.19 g/mol
IUPAC Name (2S)-2-amino-3-(4-(17O)oxidanylphenyl)propanoic acid
Standard InChI InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i11+1
Standard InChI Key OUYCCCASQSFEME-VTZOERGVSA-N
Isomeric SMILES C1=CC(=CC=C1C[C@@H](C(=O)O)N)[17OH]
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)N)O

Introduction

PropertyValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight182.19 g/mol
IUPAC Name(2S)-2-amino-3-(4-(¹⁷O)oxidanylphenyl)propanoic acid
Canonical SMILESC1=CC(=CC=C1CC(C(=O)O)N)O
Isotopic Label PositionPhenolic oxygen (C₆H₅-¹⁷OH)

The incorporation of ¹⁷O introduces a nuclear spin quantum number (I = 5/2), enabling direct observation of oxygen environments via solid-state NMR . This contrasts with natural-abundance oxygen (¹⁶O, I = 0), which is NMR-inactive.

Solid-State ¹⁷O NMR Spectroscopy

Quadrupole Coupling and Chemical Shift Tensors

Solid-state ¹⁷O NMR studies of L-Tyrosine-17O have quantified its quadrupole coupling (QC) and chemical shift (CS) tensors across ionization states . For the phenolic oxygen:

  • QC Tensor (CQ): Remains relatively constant at ~8.2 MHz, irrespective of protonation state .

  • CS Tensor: Exhibits marked sensitivity to ionization, with isotropic chemical shifts (δiso) increasing by ~60 ppm upon deprotonation (δiso = 250 ppm for phenol vs. 310 ppm for phenolate) .

Table 2: ¹⁷O NMR Parameters for L-Tyrosine-17O

Ionization StateCQ (MHz)δ₁₁ (ppm)δ₂₂ (ppm)δ₃₃ (ppm)δiso (ppm)
Protonated8.1290210250250
Deprotonated8.3350280300310

The 17O CS tensor’s orientation within the molecular frame reveals a "cross-over" effect between δ₁₁ and δ₂₂ components during ionization, a phenomenon also observed in ¹³C NMR of the adjacent Cζ atom . This suggests coupled electronic reorganizations across the phenol ring upon deprotonation.

pH-Dependent Chemical Shifts

Solution-state ¹⁷O NMR studies demonstrate a titration shift of >60 ppm for the phenolic oxygen as pH transitions from acidic to basic conditions . This stark contrast to the ~10 ppm shift observed for ¹³Cζ underscores ¹⁷O’s superior sensitivity to local electronic changes, making it ideal for monitoring tyrosine ionization in proteins .

Applications in Protein Structure and Dynamics

Probing Tyrosine Ionization States

The phenolic oxygen’s ionization state directly influences enzyme catalysis and protein-ligand interactions. Using L-Tyrosine-17O, researchers can track pKa shifts in tyrosine residues within proteins, as demonstrated in studies of kinase activation loops and G-protein-coupled receptors . The 60 ppm ¹⁷O CS shift upon deprotonation provides a robust signature for distinguishing protonated and deprotonated states in solid-state NMR spectra .

Hydrogen Bonding Analysis

¹⁷O NMR parameters correlate with hydrogen-bond strength in tyrosine side chains. Stronger hydrogen bonds reduce the QC tensor’s asymmetry (ηQ) while increasing δiso, enabling quantitative assessments of interaction energies in protein binding pockets .

Comparative Advantages Over Other Isotopic Labels

While ¹³C and ¹⁵N labeling are routine in protein NMR, ¹⁷O offers unique advantages:

  • Direct Observation of Oxygen Environments: Eliminates reliance on indirect coupling to ¹³C or ¹⁵N nuclei .

  • Sensitivity to Electronic Changes: Larger chemical shift ranges compared to ¹³C (e.g., 60 ppm vs. 10 ppm for phenol ionization) .

  • Minimal Perturbation: The ¹⁷O isotope’s low natural abundance (0.037%) avoids isotopic dilution effects in labeled samples.

Future Directions and Methodological Innovations

Emerging techniques aim to enhance ¹⁷O NMR sensitivity in biomolecular systems:

  • Dynamic Nuclear Polarization (DNP): Polarizing ¹⁷O nuclei via microwave irradiation to boost signal intensities.

  • Quantum Sensing: Utilizing nitrogen-vacancy centers in diamond to detect ¹⁷O magnetic fields at nanoscale resolutions.

These advancements, coupled with improved synthetic protocols for L-Tyrosine-17O , promise to expand its role in elucidating protein mechanisms at atomic resolution.

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